molecular formula C11H9F3O4 B14027340 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid

4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B14027340
M. Wt: 262.18 g/mol
InChI Key: ZJMIKLSCTACKRG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring two distinct functional groups: a 1,3-dioxolane ring at the para position and a trifluoromethyl (-CF₃) group at the meta position. The compound’s structure combines the electron-withdrawing trifluoromethyl group, which enhances acidity and metabolic stability, with the dioxolane ring, a cyclic acetal that improves solubility and modulates reactivity .

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)8-5-6(9(15)16)1-2-7(8)10-17-3-4-18-10/h1-2,5,10H,3-4H2,(H,15,16)

InChI Key

ZJMIKLSCTACKRG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation via Chlorination, Fluorination, and Hydrolysis of m-Xylene Derivatives

A patented process describes the preparation of 3-(trifluoromethyl)benzoic acid, which is a close precursor to the target compound. The process involves three critical steps:

Step Description Conditions
1. Chlorination m-Xylene undergoes chlorination under initiator or light to form benzyl trichloride intermediates. Temperature: 80–150 °C preferred; solvent present; chlorine gas used.
2. Controlled Fluorination Conversion of benzyl trichloride intermediates to trichloromethyl trifluoromethylbenzene. Catalytic conditions; fluorination reagents employed.
3. Catalytic Hydrolysis Hydrolysis of trichloromethyl trifluoromethylbenzene using zinc catalysts to yield 3-trifluoromethylbenzoic acid. Catalyst: Zinc acetate or related zinc salts (1–10 wt% relative to substrate); Temperature: 120–150 °C; Water: 2–10 molar equivalents added gradually.

The hydrolysis reaction is carefully controlled by slowly dripping water into the reaction mixture containing the zinc catalyst and substrate at elevated temperature (around 140 °C). The product is purified by filtration, washing, and acidification to yield high-purity 3-(trifluoromethyl)benzoic acid with an 80% yield.

This process provides a robust route to the trifluoromethylbenzoic acid core, which can subsequently be functionalized to introduce the dioxolane ring.

Alternative Synthetic Routes via Bicycloheptenone Derivatives

A European patent application (EP 1 097 925 A1) describes novel benzoic acid derivatives and their preparation via bicycloheptenone intermediates, which may be applicable to derivatives like this compound. The key points include:

  • Use of bicycloheptenone derivatives substituted with hetero rings.
  • Hydrolysis of bicycloheptene derivatives in the presence of bases and solvents to yield benzoic acid derivatives.
  • The possibility of introducing heterocyclic groups such as dioxolane rings during or after bicycloheptenone formation.

This approach offers an alternative synthetic pathway that may provide easier access to complex benzoic acid derivatives with heterocyclic substitutions.

Summary Table of Preparation Methods

Methodology Key Steps Catalysts/Reagents Temperature Range Yield & Purity References
Chlorination-Fluorination-Hydrolysis m-Xylene → Benzyl trichloride → Fluorination → Hydrolysis Zinc acetate (1–10 wt%), chlorine gas 80–150 °C (chlorination), 120–150 °C (hydrolysis) ~80% yield, 99.9% purity (hydrolysis product)
Acetalization for Dioxolane Ring Formation Aromatic aldehyde/ketone + ethylene glycol + acid catalyst p-Toluenesulfonic acid (typical) Reflux (~100 °C) High conversion expected General Organic Chemistry
Bicycloheptenone Derivative Route Synthesis of bicycloheptenone intermediates → Hydrolysis Bases, solvents Variable Not specified

Professional Notes and Research Findings

  • The chlorination and hydrolysis steps are sensitive to reaction temperature and catalyst loading. Optimal zinc catalyst loading is between 1–10% by weight relative to substrate to balance reaction rate and selectivity.
  • Water addition during hydrolysis is best controlled by slow drip to avoid side reactions and ensure complete conversion.
  • The dioxolane ring formation is reversible under acidic or basic conditions; thus, reaction conditions must be carefully controlled to maintain ring integrity.
  • The bicycloheptenone route provides a potentially more versatile synthetic platform but may require more complex starting materials and reaction optimization.
  • Purity of the final product is critical for its application in pharmaceuticals and agrochemicals; purification steps involving filtration, washing, and acidification are essential to achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The dioxolane ring and trifluoromethyl group contribute to its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Dioxolane Substituents

Compounds bearing the 1,3-dioxolane moiety on the benzoic acid scaffold are critical for studying the effects of acetal functionalization. Key examples include:

Compound Name Substituents Molecular Formula Key Features/Applications Reference
4-(1,3-Dioxolan-2-yl)benzoic acid 4-dioxolane C₁₀H₁₀O₄ Intermediate for fine chemicals; lacks the CF₃ group, reducing acidity
2-(1,3-Dioxolan-2-yl)benzoic acid 2-dioxolane C₁₀H₁₀O₄ Positional isomer; altered electronic effects due to ortho substitution
3-(1,3-Dioxolan-2-yl)benzoic acid 3-dioxolane C₁₀H₁₀O₄ Meta-substituted dioxolane; impacts steric and electronic properties

Key Findings :

  • The para-substituted dioxolane in the target compound optimizes spatial arrangement for interactions in synthesis or binding, whereas ortho/meta isomers may introduce steric hindrance .
  • The absence of a CF₃ group in 4-(1,3-Dioxolan-2-yl)benzoic acid results in lower acidity (pKa ~4.5–5.0) compared to the target compound (estimated pKa ~3.5–4.0 due to CF₃’s electron-withdrawing effect) .

Trifluoromethyl-Substituted Benzoic Acids

Trifluoromethyl groups are prevalent in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity. Notable analogs include:

Compound Name Substituents Molecular Formula Applications Reference
3-(Trifluoromethyl)benzoic acid 3-CF₃ C₈H₅F₃O₂ Pharmaceutical intermediate (e.g., antitumor agents)
4-(Trifluoromethyl)benzoic acid 4-CF₃ C₈H₅F₃O₂ Agrochemical precursor (herbicides)
3-Fluoro-4-(trifluoromethyl)benzoic acid 3-F, 4-CF₃ C₈H₄F₄O₂ High acidity (pKa ~1.5–2.0); used in polymer synthesis

Key Findings :

  • The CF₃ group at the meta position in the target compound balances electronic effects without extreme steric bulk, unlike 3-fluoro-4-CF₃ derivatives, where fluorine introduces additional polarity .
  • Compared to 4-(Trifluoromethyl)benzoic acid, the target compound’s dioxolane ring enhances solubility in polar aprotic solvents (e.g., DMF, acetone), facilitating reactions in synthetic workflows .

Complex Benzoic Acid Derivatives in Pharmacological Research

Structurally intricate analogs highlight the versatility of benzoic acid scaffolds:

Compound Name (Abbreviated) Substituents Molecular Formula Applications Reference
4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid Benzothiazole-phenoxy hybrid C₂₀H₁₃NO₃S Antitubercular agent (IC₅₀: 12 µM against Mycobacterium TB)
4-{[4-Fluoro-3-(trifluoromethyl)benzyl]sulfamoyl}benzoic acid Sulfamoyl and benzothiophene groups C₂₄H₁₇F₄NO₄S₂ Kinase inhibitor (preclinical studies)

Key Findings :

  • The target compound’s dioxolane ring may confer stability against hydrolysis compared to ester-containing analogs (e.g., metsulfuron methyl ester) .

Biological Activity

4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid, with the chemical formula C₁₁H₉F₃O₄ and CAS number 2643367-65-9, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique dioxolane structure and trifluoromethyl group, which may influence its pharmacological properties.

  • Molecular Weight : 262.182 g/mol
  • Purity : ≥95%
  • Appearance : Not specified
  • Storage Conditions : Ambient temperature recommended .

Biological Evaluation

Recent research has focused on the biological activities associated with benzoic acid derivatives, including this compound. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzoic acid derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that certain benzoic acid derivatives can inhibit cell growth in cancer cell lines. For example, one study evaluated the antiproliferative effects of various benzoic acid derivatives on Hep-G2 and A2058 cancer cell lines. The results indicated that these compounds could induce cytotoxicity without significantly affecting normal fibroblasts, which is crucial for developing selective cancer therapies .

CompoundCell LineCytotoxicity (%)
Compound AHep-G24.81 ± 0.28
Compound BA20585.02 ± 0.18
ControlCCD25sk3.56 ± 4.06

The mechanism by which this compound exerts its biological effects may involve modulation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are critical for protein degradation and cellular homeostasis. In a recent study, benzoic acid derivatives were shown to enhance the activity of cathepsins B and L, which are involved in these pathways .

Case Studies

  • Study on Protein Degradation Systems : A study highlighted that benzoic acid derivatives could promote the activity of UPP and ALP in human foreskin fibroblasts. The most potent compounds showed significant activation of proteasomal activities at concentrations as low as 5 μM .
  • Antioxidant Activity : Other research has indicated that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound can be synthesized via benzoylation of a dioxolane-substituted benzaldehyde precursor followed by oxidation. For example, methods analogous to the synthesis of 3-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid involve condensation in 1,4-dioxane under reflux, followed by catalytic oxidation (e.g., KMnO₄ or RuO₄) to convert the aldehyde to a carboxylic acid. Optimization includes temperature control (80–100°C), anhydrous conditions to suppress hydrolysis, and purification via recrystallization (ethanol/water) to achieve >95% purity. Yield improvements (>70%) are achieved by slow addition of oxidizing agents and inert atmosphere .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%). Structural confirmation requires:
  • ¹H/¹³C NMR (DMSO-d₆): Dioxolane protons (δ 4.0–4.5 ppm), trifluoromethyl carbon (δ ~120–125 ppm in ¹⁹F NMR).
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
  • Melting point : Compare to literature values (e.g., 103–104°C for analogous trifluoromethyl benzoic acids) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron-withdrawing effects of the trifluoromethyl and dioxolane groups on the carbonyl carbon. Electrostatic potential maps of similar compounds (e.g., 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) highlight electrophilic regions. Incorporate solvent effects (e.g., DMSO) via the Polarizable Continuum Model (PCM) to predict reaction pathways and transition states. Computational results align with experimental kinetic data (e.g., rate constants for esterification) .

Q. How can researchers resolve contradictions in reported bioactivity data for trifluoromethyl-substituted benzoic acid derivatives?

  • Methodology : Cross-validate assay conditions:
  • Cell lines : Compare activity in HEK293 vs. HeLa to rule out cell-specific effects.
  • Concentration ranges : Test μM to mM to identify dose-dependent anomalies.
  • Stability profiling : Use LC-MS to detect hydrolysis products (e.g., dioxolane ring-opening under physiological pH). For ribosome-inactivating protein inhibition studies, discrepancies may arise from serum protein interference; pre-incubate compounds in assay buffers to assess stability .

Q. What role does the dioxolane ring play in the physicochemical properties and pharmacokinetics of this compound?

  • Methodology : The dioxolane ring enhances aqueous solubility (logP reduced by ~0.5 compared to open-chain ethers) and metabolic stability. In vitro microsomal studies show slower oxidative cleavage (t₁/₂ > 2 hours in human liver microsomes) than linear ethers. However, pH-dependent ring-opening in acidic environments (e.g., gastric fluid) reduces bioavailability. Enteric coatings or prodrug strategies (e.g., esterification) mitigate this issue. Molecular dynamics simulations predict hydrogen bonding with serum albumin, extending plasma half-life .

Data Contradiction Analysis

Q. How to address conflicting melting point data for trifluoromethyl benzoic acid derivatives in literature?

  • Methodology : Variability may arise from polymorphic forms or impurities. Perform:
  • DSC/TGA : Differentiate polymorphs (e.g., α vs. β crystalline forms).
  • Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure phases.
  • PXRD : Compare diffraction patterns with reference data. For example, 3-(trifluoromethyl)benzoic acid shows mp 103–104°C in pure form, but impurities (e.g., residual dioxolane) can lower it by 5–10°C .

Experimental Design

Q. How to design assays to study the protein-binding affinity of this compound?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., luciferase) on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations.
  • Photoaffinity labeling : Incorporate a diazirine moiety (e.g., 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid analogs) to capture transient interactions via UV cross-linking.
  • ITC : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

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